5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzoyl chloride with ethylamine can yield an intermediate, which upon further reaction with hydroxylamine and subsequent cyclization, forms the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted phenyl derivatives, and various oxazole derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-ethyl-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group, which may affect its biological activity.
N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide: Lacks the amino group, which may influence its reactivity and applications.
5-amino-N-phenyl-3-ethyl-1,2-oxazole-4-carboxamide: Similar structure but without the chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both the amino group and the chlorophenyl group in 5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-9-10(11(14)18-16-9)12(17)15-8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHVZZGYJVKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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